molecular formula C9H5FN2 B1322421 4-Fluoro-1H-indole-7-carbonitrile CAS No. 313337-33-6

4-Fluoro-1H-indole-7-carbonitrile

Cat. No. B1322421
M. Wt: 160.15 g/mol
InChI Key: OHNJUDBFNBBWHU-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-1H-indole-7-carbonitrile is a fluorinated indole derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 4-Fluoro-1H-indole-7-carbonitrile, they do provide insights into similar fluorinated indole and benzimidazole derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of fluorinated indole derivatives often follows a green protocol, as seen in the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which involves environmentally friendly methods and yields a compound with high purity as confirmed by spectral and X-ray crystallographic analyses . Similarly, the synthesis of 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles involves a multi-step process that includes the preparation of phenolic precursors and subsequent radiofluorination, indicating the complexity and precision required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is often elucidated using X-ray crystallography, as demonstrated by the structural determination of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The crystal packing is influenced by intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. Theoretical calculations, such as DFT, are also employed to obtain equilibrium geometries and analyze vibrational and NMR spectra, which are essential for understanding the molecular structure and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of fluorinated indole derivatives can be explored through various molecular descriptors and reactivity surfaces. For instance, the reactivity of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile has been analyzed using local and global molecular descriptors, providing insights into the potential chemical behavior of 4-Fluoro-1H-indole-7-carbonitrile . Additionally, the conversion of related compounds, such as the synthesis of DPI 201-106 from 4-hydroxy-1H-indole-2-carbonitrile, showcases the potential for chemical transformations and applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are characterized using various spectroscopic techniques, including FT-IR and NMR. These techniques provide detailed information on the vibrational modes and electronic environment of the molecules, which are indicative of their physical and chemical properties . The presence of fluorine atoms can significantly influence these properties due to their electronegativity and ability to form hydrogen bonds, as observed in the crystal packing of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile .

Scientific Research Applications

  • Crystal Structure and Molecular Docking Studies

    • The crystal structure and molecular docking studies of compounds related to 4-Fluoro-1H-indole-7-carbonitrile have been researched. For instance, 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been analyzed for its structural properties and potential as an inhibitor of Nicotinamidephosphoribosyltransferase (NAMPT), which may increase sensitivity to apoptosis in cells and tumors (Venkateshan et al., 2019).
  • Synthesis Techniques

    • Research has been conducted on the synthesis of various derivatives of 4-Fluoro-1H-indole-7-carbonitrile, such as 4-Hydroxy-1H-indole-2-carbonitrile. These studies explore different methods and reaction sequences to effectively synthesize these compounds (Adams et al., 1991).
  • Cytotoxic Evaluation in Cancer Research

    • Novel derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Some compounds have shown potent anticancer activities, especially against human colon and lung cancer (Radwan et al., 2020).
  • Application in Serotonin Transporter Imaging

    • Compounds related to 4-Fluoro-1H-indole-7-carbonitrile have been designed for their potential application in serotonin transporter (SERT) imaging. These compounds could be used for future (18)F-labeled tracers in PET imaging to study serotonin transporter activity (Funke et al., 2008).
  • Fluorescence Properties in Chemical Studies

    • Research on N-(Propargyl)indole-2-carbonitriles, which are closely related to 4-Fluoro-1H-indole-7-carbonitrile, has shown that these compounds exhibit fluorescence properties. This opens up potential applications in the field of fluorescent materials and probes (Zalte et al., 2020).
  • Antiviral Research and Pharmaceutical Properties

    • Studies have been conducted on indole derivatives, including 4-Fluoro-1H-indole-7-carbonitrile, for their potential in antiviral research. Such compounds have shown efficacy in interfering with virus-host cell interactions, indicating their potential as antiviral agents (Wang et al., 2003).
  • Synthesis of Novel Schiff Bases for Antimicrobial Activity

    • Novel Schiff bases using derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and screened for their in vitro antimicrobial activity. Some derivatives have shown excellent antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Puthran et al., 2019).
  • Application in Anti-inflammatory and Anticancer Therapeutics

    • Derivatives of 4-Fluoro-1H-indole-7-carbonitrile have been synthesized and evaluated for their anti-inflammatory and anticancer properties, particularly against breast cancer. Molecular docking studies suggest potential mechanisms of action for these compounds (Bhale et al., 2022).

Safety And Hazards

The safety information for 4-Fluoro-1H-indole-7-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

Indole derivatives, such as 4-Fluoro-1H-indole-7-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

4-fluoro-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNJUDBFNBBWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625895
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-indole-7-carbonitrile

CAS RN

313337-33-6
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313337-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluoro-7-bromoindole (600 mg, 2.8 mmol) and CuCN (1.004 g, 11.2 mmol) in DMF (4 ml) was refluxed for 16 hours. After cooling to room temperature, the reaction mixture was poured into a solution of ammonia in MeOH (30 ml, sat.) and the residue removed by filtration. The filtrate was added to a mixture of water (20 ml)/ammonia (20 ml, sat. aq.) and extracted with EtOAc/Ether (1/1) until TLC analysis showed no product in the aqueous phase. The combined organic extracts were washed with brine (2×200 ml) and water (200 ml), dried (MgSO4); evaporation in zacuo gave 4-fluoro-7-cyanoindole as a tan yellow solid (310 mg, 69%).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.004 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-4-fluoro-1H-indole (D40) (20.0 g) in DMF (250 mL) under N2 atmosphere were added Zn(CN)2 (44.0 g) and then Pd(PPh3)4 (20.0 g). The reaction mixture was heated at 120° C. overnight. After cooling, DCM (700 mL) was added to the resulting mixture. The mixture was filtered. Then DCM (1.0 L) and H2O (1.5 L) were added to the filtrate. The organic phase was separated and the aqueous phase was extracted with DCM. The combined organic layers were washed with H2O, dried over anhydrous sodium sulfate and then concentrated. The residue was purified by column chromatography on silical gel to afford 4-fluoro-1H-indole-7-carbonitrile (D41) as a white solid (11.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
catalyst
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Intermediate 1 was prepared according to procedures described in Wallace, O. B. et al. PCT int. appl. WO0204440, and as described in Steps A-D below. Step A A mixture of 4-fluoro-7-bromoindole (600 mg, 2.8 mmol) and CuCN (1.004 g, 11.2 mmol) in DMF (4 ml) was refluxed for 16 hours. After cooling to room temperature, the reaction mixture was poured into a solution of ammonia in MeOH (30 ml, sat.) and the residue removed by filtration. The filtrate was added to a mixture of water (20 ml)/ammonia (20 ml, sat. aq.) and extracted with EtOAc/Ether (1/1) until TLC analysis showed no product in the aqueous phase. The combined organic extracts were washed with brine (2×200 ml) and water (200 ml), dried (MgSO4); evaporation in vacuo gave 4-fluoro-7-cyanoindole as a tan yellow solid (310 mg, 69%). Step B To a solution of KOH (13.04 g, 0.232 mol) in 14% H2O/EtOH (50 ml) was added 4-fluoro-7-cyanoindole (900 mg, 5.60 mmol). The resulting mixture was refluxed for 12 hours, slowly cooled to room temperature, and concentrated in vacuo to about 30 ml. The residue was acidified to pH 2 with HCl (˜5.5 N aq.). The precipitate was filtered, washed with excess of water, and dried under high vacuum to afford 4-fluoro-7-carboxyindole as a white solid (100% conversion). The material was used without further purification. Step C To a suspension of 4-fluoro-7-carboxyindole in a mixture of MeOH (18 ml)/PhH (62 ml) was added (trimethylsilyl)diazomethane (8.8 ml, 17.6 mmol, 2 M in hexane). The resulting mixture was stirred at room temperature for 30 min., quenched with excess acetic acid and evaporated in vacuo. The crude oily material was purified by flash chromatography using a gradient elution (Hexane to 10% EtOAc/Hexane) to afford 4-fluoro-7-carbomethoxy indole as a white solid (1.04 g, 83% two steps). Step D
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.004 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Meuser, AA Rashad, G Ozorowski, A Dick, AB Ward… - Molecules, 2019 - mdpi.com
… To a mixture of 4-fluoro-1H-indole-7-carbonitrile (900 mg, 5.6 mmol) in DCM (15 mL) was added methyl-2-chloro-2-oxoacetate (2.84 g, 8.76 mmol), then the reaction mixture was cooled …
Number of citations: 11 www.mdpi.com

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